molecular formula C3H4BrI B2630587 2-Bromo-3-iodoprop-1-ene CAS No. 111036-04-5

2-Bromo-3-iodoprop-1-ene

Cat. No.: B2630587
CAS No.: 111036-04-5
M. Wt: 246.873
InChI Key: QFTBPDJMDCDXSK-UHFFFAOYSA-N
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Description

2-Bromo-3-iodoprop-1-ene: is an organic compound with the molecular formula C₃H₄BrI It is a halogenated derivative of propene, featuring both bromine and iodine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-iodoprop-1-ene typically involves the halogenation of propene derivatives. One common method is the addition of bromine and iodine to allyl bromide under controlled conditions. The reaction can be carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst like iron(III) bromide to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-iodoprop-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of new compounds.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihalogenated products.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, thiols

    Electrophiles: Hydrogen halides, halogens

    Catalysts: Iron(III) bromide, palladium catalysts

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with hydroxide ions can yield 2-hydroxy-3-iodoprop-1-ene, while addition reactions with hydrogen bromide can produce 2,3-dibromopropane.

Scientific Research Applications

2-Bromo-3-iodoprop-1-ene has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo various chemical transformations.

    Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies:

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodoprop-1-ene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a highly reactive compound, capable of participating in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-chloroprop-1-ene: Similar structure but with a chlorine atom instead of iodine.

    2-Iodo-3-bromoprop-1-ene: Similar structure but with the positions of bromine and iodine swapped.

    2-Bromo-3-fluoroprop-1-ene: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

2-Bromo-3-iodoprop-1-ene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and chemical properties. The combination of these halogens allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

2-bromo-3-iodoprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrI/c1-3(4)2-5/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTBPDJMDCDXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CI)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111036-04-5
Record name 2-bromo-3-iodoprop-1-ene
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